molecular formula C6H6LiNO3S B2610313 Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate CAS No. 2418694-02-5

Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate

Cat. No.: B2610313
CAS No.: 2418694-02-5
M. Wt: 179.12
InChI Key: RRMGODZGEXKXRB-UHFFFAOYSA-M
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Description

Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate is a chemical compound with the molecular formula C6H7NO3S.Li. It is a lithium salt of 2-(2-methoxy-1,3-thiazol-5-yl)acetic acid. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-(2-methoxy-1,3-thiazol-5-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxy-1,3-thiazol-5-yl)acetic acid: The parent acid of the lithium salt.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

Uniqueness

Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate is unique due to the presence of the lithium ion, which can impart different chemical and biological properties compared to its parent acid and other thiazole derivatives. The lithium ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Li/c1-10-6-7-3-4(11-6)2-5(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMGODZGEXKXRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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